
1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate is an organic compound with a complex structure that includes both ester and alcohol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate typically involves esterification reactions. One common method is the reaction of 1-ethyl 2-methylidenebutanedioic acid with 2-hydroxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of 1-ethyl 4-(2-oxoethyl) 2-methylidenebutanedioate.
Reduction: Formation of 1-ethyl 4-(2-hydroxyethyl) 2-methylbutanediol.
Substitution: Formation of 1-ethyl 4-(2-chloroethyl) 2-methylidenebutanedioate.
Aplicaciones Científicas De Investigación
1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Used in the production of polymers and resins due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
1-Ethyl 4-(2-hydroxyethyl) butanedioate: Lacks the methylidene group, making it less reactive.
1-Ethyl 4-(2-hydroxyethyl) 2-methylbutanedioate: Similar structure but lacks the double bond, affecting its chemical properties.
1-Ethyl 4-(2-hydroxyethyl) 2-methylidenepentanedioate: Contains an additional carbon in the chain, altering its reactivity and applications.
Uniqueness: 1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate is unique due to the presence of both ester and alcohol functional groups, as well as the methylidene group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
149305-43-1 |
|---|---|
Fórmula molecular |
C9H14O5 |
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
1-O-ethyl 4-O-(2-hydroxyethyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C9H14O5/c1-3-13-9(12)7(2)6-8(11)14-5-4-10/h10H,2-6H2,1H3 |
Clave InChI |
GBXSGTMCDLTIED-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C)CC(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


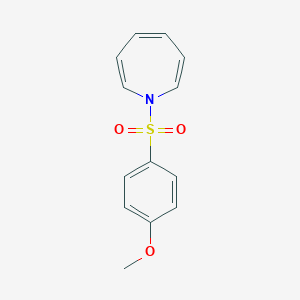
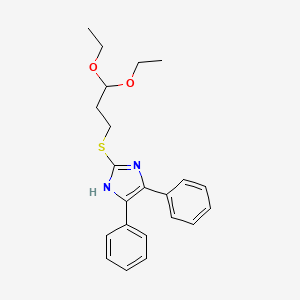
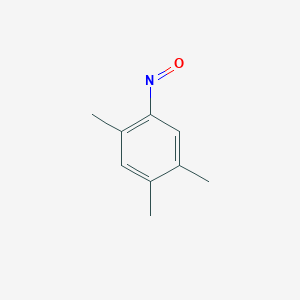
methyl}benzoic acid](/img/structure/B14280733.png)
![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)
![Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14280754.png)
ethanimidamide](/img/structure/B14280755.png)
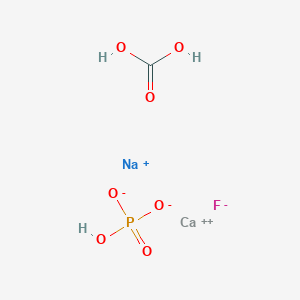
![3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol](/img/structure/B14280764.png)
![Bis[(isocyanatomethyl)sulfanyl]methane](/img/structure/B14280766.png)
![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)
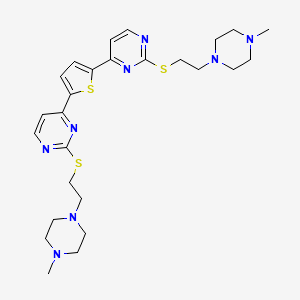
![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)
